molecular formula C23H26N4O5 B12737554 (E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine CAS No. 142665-36-9

(E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine

Cat. No.: B12737554
CAS No.: 142665-36-9
M. Wt: 438.5 g/mol
InChI Key: PKXGLVDAOOCYSL-MDZDMXLPSA-N
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Description

(E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic compound that belongs to the xanthine family Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Alkylation: Introduction of allyl groups at the 1 and 3 positions of the xanthine core.

    Methylation: Addition of a methyl group at the 7 position.

    Styryl Substitution: Introduction of the 3,4,5-trimethoxystyryl group at the 8 position through a Heck reaction or similar coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the double bonds or other functional groups.

    Substitution: The allyl and styryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of saturated compounds.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its effects on various biological pathways, particularly those involving adenosine receptors.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and inflammation. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another xanthine derivative known for its stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

    Theobromine: Found in chocolate and known for its mild stimulant effects.

Uniqueness

(E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

142665-36-9

Molecular Formula

C23H26N4O5

Molecular Weight

438.5 g/mol

IUPAC Name

7-methyl-1,3-bis(prop-2-enyl)-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione

InChI

InChI=1S/C23H26N4O5/c1-7-11-26-21-19(22(28)27(12-8-2)23(26)29)25(3)18(24-21)10-9-15-13-16(30-4)20(32-6)17(14-15)31-5/h7-10,13-14H,1-2,11-12H2,3-6H3/b10-9+

InChI Key

PKXGLVDAOOCYSL-MDZDMXLPSA-N

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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